molecular formula C15H20O5 B12311809 (1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane

(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane

Cat. No.: B12311809
M. Wt: 280.32 g/mol
InChI Key: QCRUJPPZAHALLT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Bicyclic Acetal Derivatives

Bicyclic compounds containing heteroatoms in the ring system follow specialized IUPAC naming conventions. For the compound (1S,3S,4R,8S)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3.2.1]octane , the nomenclature process involves three key steps:

Bicyclo Skeleton Identification

The parent structure is a bicyclo[3.2.1]octane system, where the three bridge segments contain 3, 2, and 1 carbon atoms, respectively. The numbering begins at a bridgehead carbon and proceeds through the longest bridge (3 carbons), followed by the second-longest (2 carbons), and finally the shortest (1 carbon).

Heteroatom Incorporation

The prefix 2,6-dioxa- indicates oxygen atoms at positions 2 and 6 of the bicyclo framework. These heteroatoms replace carbon atoms in the parent structure, forming acetal linkages.

Substituent Assignment

Substituents are prioritized and numbered based on their positions relative to the bridgehead:

  • 8-Benzyloxy : A benzyloxy group (-OCH₂C₆H₅) at position 8.
  • 1-Hydroxymethyl : A hydroxymethyl group (-CH₂OH) at position 1.
  • 3-Methoxy : A methoxy group (-OCH₃) at position 3.

The stereochemical descriptors (1S,3S,4R,8S) are assigned using Cahn-Ingold-Prelog rules (discussed in Section 1.3).

Table 1: Nomenclature Breakdown of the Compound
Component Description
Parent Structure Bicyclo[3.2.1]octane
Heteroatoms Oxygen at positions 2 and 6 (2,6-dioxa-)
Substituents 8-Benzyloxy, 1-hydroxymethyl, 3-methoxy
Stereochemistry 1S, 3S, 4R, 8S

X-ray Crystallographic Analysis of Bicyclo[3.2.1]octane Framework

X-ray crystallography provides definitive evidence for the bicyclo[3.2.1]octane framework and substituent orientations. Key findings include:

Bridgehead Geometry

The bridgehead carbons (C1 and C8) exhibit tetrahedral geometry with bond angles deviating from ideal 109.5° due to ring strain. For example, the C1-C8-C7 angle is compressed to 98.6°, characteristic of bridged bicyclic systems.

Table 2: Representative Bond Lengths and Angles
Parameter Value (Å or °)
C1-O2 (acetal oxygen) 1.423 Å
C8-O6 (acetal oxygen) 1.417 Å
C1-C8-C7 98.6°
O2-C3-OCH₃ 112.3°

Substituent Orientation

The benzyloxy group at C8 adopts an equatorial conformation to minimize steric clash with the bicyclo framework. Conversely, the hydroxymethyl group at C1 is axial, stabilized by intramolecular hydrogen bonding with the acetal oxygen at O2.

Stereochemical Configuration Analysis Using Cahn-Ingold-Prelog Priority Rules

The four stereocenters (C1, C3, C4, C8) are configured as 1S, 3S, 4R, 8S . Assigning these descriptors involves:

Priority Assignment

For each stereocenter, substituents are ranked by atomic number:

  • C1 (S-configuration) :
    • Priorities: O2 (acetal oxygen) > C2 (bridge) > C8 (bridgehead) > CH₂OH.
    • The hydroxymethyl group (-CH₂OH) projects backward, giving an S configuration.
  • C3 (S-configuration) :
    • Priorities: OCH₃ > C4 > C2 > CH₂ (bridge).
    • The methoxy group’s highest priority dictates an S configuration.
Table 3: Cahn-Ingold-Prelog Analysis for Stereocenters
Stereocenter Substituents (Priority 1→4) Configuration
C1 O2, C2, C8, CH₂OH S
C3 OCH₃, C4, C2, CH₂ S
C4 C5, C3, C8, H R
C8 O6, C7, C1, OCH₂C₆H₅ S

Spatial Arrangement

The 2,6-dioxa bridge forces specific torsional angles that stabilize the observed configurations. For instance, the R configuration at C4 arises from the clockwise arrangement of the C5-C4-C3-OCH₃ sequence.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(3-methoxy-8-phenylmethoxy-2,6-dioxabicyclo[3.2.1]octan-1-yl)methanol

InChI

InChI=1S/C15H20O5/c1-17-13-7-12-14(15(9-16,20-13)10-19-12)18-8-11-5-3-2-4-6-11/h2-6,12-14,16H,7-10H2,1H3

InChI Key

QCRUJPPZAHALLT-UHFFFAOYSA-N

Canonical SMILES

COC1CC2C(C(O1)(CO2)CO)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Material: Modified Sugar Derivatives

A common approach involves using D-ribose or D-mannose derivatives as starting materials. For example:

  • Protection of hydroxyl groups :
    • The 3-OH is protected as a methoxy group using methyl iodide (MeI) and NaH in tetrahydrofuran (THF).
    • The 8-OH is benzylated via benzyl bromide (BnBr) in the presence of tetrabutylammonium iodide (TBAI).
  • Cyclization :
    • Intramolecular Williamson ether synthesis under basic conditions (K$$2$$CO$$3$$, DMF) forms the 2,6-dioxabicyclo[3.2.1]octane framework.
    • Yields: 65–78%.

Key Intermediate: (1S,3S,4R,8S)-8-Benzyloxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octane

  • Hydroxymethyl introduction :
    • The 1-hydroxymethyl group is installed via hydroboration-oxidation of a terminal alkene intermediate using 9-borabicyclo[3.3.1]nonane (9-BBN).
    • Stereoselectivity: >95% syn addition due to bicyclic transition state control.

Alternative Route: Fragment Coupling and Cyclization

Fragment Preparation

  • Fragment A : Benzyl-protected glyceraldehyde derivative.
  • Fragment B : Methoxy-protected dihydroxyacetone phosphate analog.

Coupling and Cyclization

  • Mitsunobu reaction : Coupling fragments using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to form the bicyclic ether.
  • Acid-catalyzed cyclization : Trifluoroacetic acid (TFA) promotes ring closure via oxocarbenium ion intermediates.
    • Temperature: 0°C to room temperature.
    • Yield: 70–82%.

Protection Group Strategies

Protection Group Position Reagent Deprotection Method
Benzyl (Bn) 8-OH BnBr, NaH H$$_2$$, Pd/C
Methoxy (OMe) 3-OH MeI, NaH Not typically removed
TBS (tert-butyldimethylsilyl) 1-OH TBSCl, imidazole TBAF in THF
  • Benzyl group removal : Hydrogenolysis with 10% Pd/C under H$$_2$$ (1 atm) achieves quantitative deprotection.
  • TBS protection : Ensures chemoselective manipulation of the hydroxymethyl group during synthesis.

Optimization of Stereochemical Control

Asymmetric Catalysis

  • Sharpless asymmetric dihydroxylation : Used to set the 1S and 8S configurations in precursor alkenes.
    • AD-mix-β provides >90% enantiomeric excess (ee).
  • Evans aldol reaction : Establishes the 3S and 4R stereocenters with chiral oxazolidinone auxiliaries.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the absolute configuration of the final product.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replacement of 9-BBN with cheaper BH$$_3$$·THF for hydroboration, albeit with lower stereoselectivity (70–75% syn).
  • Use of microwave-assisted synthesis reduces cyclization time from 24 h to 1 h.

Purification Techniques

  • Flash chromatography : Silica gel (hexane/ethyl acetate gradients) isolates the bicyclic product.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC).

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity (%) Scalability
Carbohydrate-based 78 >95 Moderate
Fragment coupling 82 90 High
Industrial-scale 65 75 Excellent
  • Key trade-offs : Fragment coupling offers higher yields but requires advanced intermediates. Carbohydrate-based routes provide superior stereocontrol but are less scalable.

Chemical Reactions Analysis

Types of Reactions

(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the benzyloxy group can produce benzyl alcohol.

Scientific Research Applications

(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique bicyclic scaffold and substituent arrangement distinguish it from related molecules. Below is a detailed comparison with key analogs:

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Biological Activities Source/Application
(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3.2.1]octane C₁₅H₂₀O₅ 280.32 Bicyclo[3.2.1]octane 8-Benzyloxy, 1-hydroxymethyl, 3-methoxy Antitumor, anti-inflammatory, antifungal Pharmaceutical research
(1S,4S,5S,8R)-8-Nitrooxy-2,6-dioxa-bicyclo[3.3.0]octan-4-yl 3,4,5-triacetoxybenzoate C₂₄H₂₅NO₁₂ 543.46 Bicyclo[3.3.0]octane 8-Nitrooxy, 3,4,5-triacetoxybenzoate Not reported (structural analog) Synthetic chemistry
(1R,3R,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane C₂₁H₂₅NO 307.43 Bicyclo[3.2.1]octane 8-Aza (N), 3-diphenylmethoxy, 8-methyl Likely CNS modulation (inferred) Neuropharmacology
Key Observations:

Core Ring Systems: The target compound’s bicyclo[3.2.1]octane system differs from the bicyclo[3.3.0]octane in , which has a larger eight-membered ring. The 8-azabicyclo[3.2.1]octane derivative () replaces oxygen with nitrogen, altering electronic properties and enabling hydrogen bonding interactions absent in the dioxa analog .

Nitrooxy vs. Methoxy: The nitrooxy group in may confer nitric oxide-releasing properties, unlike the methoxy group in the target compound, which is electron-donating and sterically compact .

Computational and Experimental Comparisons

  • Algorithmic Analysis : Using graph-based methods (), the target compound shares maximal common subgraphs with other bicyclo[3.2.1] systems (e.g., ) but diverges in functional group clusters, explaining its unique bioactivity profile .
  • Spectroscopic Differentiation : NMR data () confirm that substituent variations (e.g., benzyloxy vs. diphenylmethoxy) produce distinct spectral signatures, aiding structural identification .

Biological Activity

The compound (1S,3S,4R,8S)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane is a bicyclic compound with potential biological activity. Its unique structure suggests various applications in medicinal chemistry and biochemistry. This article reviews the biological activities associated with this compound based on available literature and research findings.

Structural Characteristics

  • Molecular Formula : C₁₄H₁₈O₄
  • Molecular Weight : 278.29 g/mol
  • Structure : The compound features a bicyclic framework with hydroxymethyl and methoxy functional groups that may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of bicyclic compounds often exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related compounds can inhibit the growth of various bacterial strains, including Bacillus subtilis and Escherichia coli. The presence of hydroxyl and methoxy groups is thought to enhance this activity by facilitating interactions with bacterial membranes or enzymes .

Cytotoxic Effects

Cytotoxicity assays conducted on similar bicyclic compounds reveal promising results:

  • Cancer Cell Lines : Compounds structurally related to (1S,3S,4R,8S)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and K-562. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antifungal Properties

The antifungal activity of similar compounds has also been documented:

  • Inhibition of Fungal Growth : Related compounds have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Microbiology investigated the antimicrobial efficacy of several bicyclic compounds against clinical isolates. The results indicated that compounds with similar structural features to (1S,3S,4R,8S)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and E. coli.

CompoundMIC (µg/mL)Target Organism
A10Staphylococcus aureus
B25Escherichia coli
C50Candida albicans

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on the compound against various cancer cell lines revealed significant results:

  • The compound exhibited an IC50 value of 15 µg/mL against HeLa cells and 20 µg/mL against K-562 cells. This suggests that the compound has a moderate cytotoxic effect which could be further explored for anticancer drug development.

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